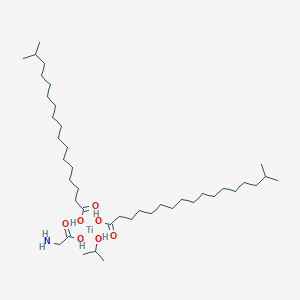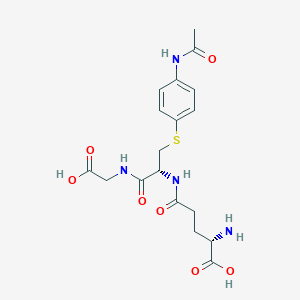![molecular formula C10H12N4S B13785889 8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine is a tricyclic compound that contains a purine and a thiazine ring system. This compound is of interest due to its potential biological activity and its structural similarity to other biologically active molecules.
Preparation Methods
The synthesis of 8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine typically involves the reaction of 6-mercaptopurine with 1-bromo-3-chloropropane in the presence of a base such as triethylamine in dimethylformamide (DMF) at 15-20°C . The intermediate 6-(3-chloropropylmercapto)purine undergoes intramolecular cyclization upon heating to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the thiazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with nucleic acids, leading to its biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine can be compared with other similar compounds such as:
7,8-dihydrothiazolo[2,3-i]purine: This compound has a similar tricyclic structure but differs in the position of the thiazine ring.
8,9-dihydro-7H-1,3-thiazino[2,3-i]purine: Another similar compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the potential biological activities associated with it.
Properties
Molecular Formula |
C10H12N4S |
|---|---|
Molecular Weight |
220.30 g/mol |
IUPAC Name |
8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine |
InChI |
InChI=1S/C10H12N4S/c1-2-7-4-14-9-8(3-11-6-12-9)13-10(14)15-5-7/h3,6-7H,2,4-5H2,1H3 |
InChI Key |
JTJKUEYKPOXLDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN2C3=NC=NC=C3N=C2SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


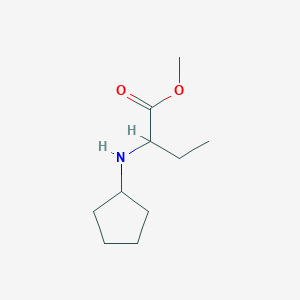
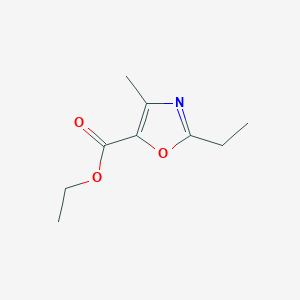
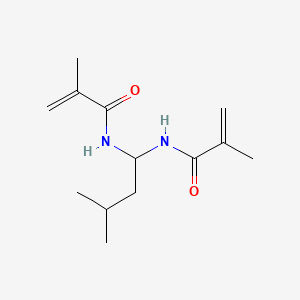

![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
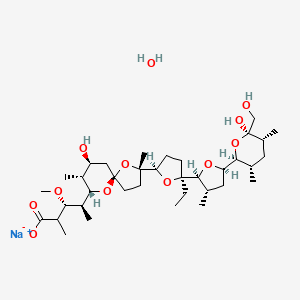

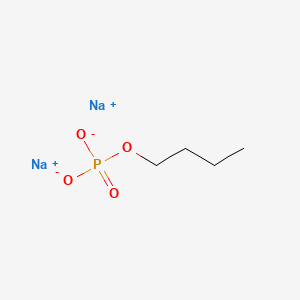


![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)
